An In-Depth Technical Guide to AILNYVANK-(Lys-13C6,15N2) for Quantitative Proteomics
An In-Depth Technical Guide to AILNYVANK-(Lys-13C6,15N2) for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of AILNYVANK-(Lys-13C6,15N2), a stable isotope-labeled (SIL) peptide designed for high-precision applications in quantitative proteomics. It details the fundamental properties of this peptide, its primary applications as an internal standard in mass spectrometry, and standardized experimental protocols for its use. This guide includes structured data tables for key quantitative information and utilizes Graphviz diagrams to visually represent experimental workflows and relevant biological pathway concepts, adhering to best practices for clarity and data presentation.
Core Concepts and Chemical Identity
AILNYVANK-(Lys-13C6,15N2) is a synthetic peptide with the amino acid sequence Alanine-Isoleucine-Leucine-Asparagine-Tyrosine-Valine-Alanine-Asparagine-Lysine. The defining characteristic of this molecule is the isotopic labeling of its C-terminal lysine residue. This specific lysine has been synthesized to incorporate six Carbon-13 (¹³C) isotopes and two Nitrogen-15 (¹⁵N) isotopes.
Quantitative Data Summary
The essential quantitative attributes of AILNYVANK-(Lys-13C6,15N2) are summarized below, providing a direct comparison with its unlabeled form.
| Feature | Unlabeled (Light) AILNYVANK | Labeled (Heavy) AILNYVANK-(Lys-13C6,15N2) |
| Amino Acid Sequence | AILNYVANK | AILNYVAN[K] |
| Isotopic Label | None | Lysine (+8 Da) |
| Molecular Formula | C₄₆H₇₈N₁₂O₁₂ | C₄₀¹³C₆H₇₈N₁₀¹⁵N₂O₁₂ |
| Average Molecular Weight | 1023.2 g/mol | 1031.2 g/mol |
| Monoisotopic Mass | 1022.58 Da | 1030.60 Da |
| Isotopic Purity | N/A | >99% |
Applications in Research and Development
The primary role of AILNYVANK-(Lys-13C6,15N2) is to serve as a heavy internal standard for the precise and accurate quantification of the endogenous AILNYVANK peptide in complex biological matrices such as cell lysates, plasma, or tissue homogenates.[2][4] This capability is leveraged in several key research areas:
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Biomarker Validation: Quantifying the absolute concentration of the target peptide to validate potential disease biomarkers.
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Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of protein-based therapeutics.[1]
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Proteomics and Metabolomics: Serves as a reference standard for determining protein expression levels and understanding metabolic pathways.[2]
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Clinical Mass Spectrometry: Employed in the development of diagnostic assays that require precise measurement of protein or peptide concentrations.
Experimental Protocols and Methodologies
The use of AILNYVANK-(Lys-13C6,15N2) is central to the Absolute Quantification (AQUA) methodology for targeted proteomics. A detailed workflow for a typical AQUA experiment is provided below.
Absolute Quantification (AQUA) Workflow
This protocol outlines the major steps for quantifying the native AILNYVANK peptide in a biological sample.
Caption: A step-by-step workflow for the Absolute Quantification (AQUA) of a target peptide.
Detailed Methodological Steps:
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Sample Collection and Lysis: Obtain the biological sample and lyse the cells or tissue to extract the proteins.
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Protein Denaturation, Reduction, and Alkylation: The protein mixture is denatured to unfold the proteins, followed by reduction of disulfide bonds and alkylation to prevent them from reforming.
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Proteolytic Digestion: A protease, most commonly trypsin, is added to digest the proteins into smaller peptides.
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Spiking of the Internal Standard: A precisely known quantity of AILNYVANK-(Lys-13C6,15N2) is added to the peptide mixture.
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LC-MS/MS Analysis: The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are separated by chromatography and then ionized and analyzed by the mass spectrometer. The instrument is set to monitor for the specific mass-to-charge (m/z) ratios of both the light and heavy AILNYVANK peptides.
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Data Analysis: The peak areas for the light and heavy peptides are integrated. The ratio of the peak area of the endogenous "light" peptide to the "heavy" internal standard is used to calculate the absolute concentration of the endogenous peptide.
Visualization of a Relevant Biological Context
While the specific protein from which the AILNYVANK peptide originates is not definitively identified in public databases, its application in quantifying proteins within signaling pathways is a primary use case. The following diagram illustrates a generic cell signaling pathway where quantitative proteomics would be applied to measure changes in protein abundance.
Caption: A representative signaling cascade where AILNYVANK-(Lys-13C6,15N2) could quantify a target protein.
In this hypothetical pathway, the "Target Protein" could be the source of the AILNYVANK peptide. By using the labeled standard, a researcher could determine how the absolute amount of this protein changes in response to stimulation by the growth factor, providing critical insights into the dynamics of the signaling cascade.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. Lysine-Based Small Molecules That Disrupt Biofilms and Kill both Actively Growing Planktonic and Nondividing Stationary Phase Bacteria. | Semantic Scholar [semanticscholar.org]
- 4. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Peptide search | UniProt [ebi.ac.uk]
